N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14BrN5O2 and its molecular weight is 388.225. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Triazole derivatives have been widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of reactions involving hydrazine derivatives and substituted phenyl groups. The general synthetic route involves the formation of the triazole ring through cyclization reactions with various aryl isocyanates or isothiocyanates. The presence of the bromine atom and methoxy group in its structure enhances its reactivity and biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of compounds similar to this compound have shown selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines with IC50 values in the sub-micromolar range . The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl rings significantly influence the compound's potency.
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Bcl-2-expressing cells | < 0.5 | Bcl-2 inhibition |
5k (related compound) | Jurkat cells | > 10 | No significant activity |
Gossypol (positive control) | Bcl-2-expressing cells | < 0.25 | Bcl-2 inhibition |
The presence of methoxy and bromo substituents appears to enhance the interaction with the Bcl-2 protein, leading to increased apoptosis in cancer cells .
Antioxidant Activity
Triazole derivatives have also been evaluated for their antioxidant properties. The presence of electron-donating groups such as methoxy enhances the radical scavenging ability of these compounds. Studies indicate that similar compounds exhibit significant antioxidant activity, which may contribute to their overall therapeutic effects .
The mechanism by which this compound exerts its biological effects primarily involves modulation of apoptotic pathways through inhibition of anti-apoptotic proteins like Bcl-2. This leads to increased apoptosis in cancer cells. Additionally, the compound's antioxidant properties may help mitigate oxidative stress in various biological systems.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in preclinical models:
- Study on Bcl-2 Inhibition : A study demonstrated that compounds with similar structures effectively inhibited Bcl-2 in human cancer cell lines, suggesting a promising avenue for further development as anticancer agents .
- Antioxidant Evaluation : In vitro assays confirmed that triazole derivatives possess significant antioxidant capabilities, which could be beneficial in treating diseases associated with oxidative stress .
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-24-11-6-4-5-10(9-11)18-15-14(20-22-21-15)16(23)19-13-8-3-2-7-12(13)17/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITADCNVFSYWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NNN=C2C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.